molecular formula C11H20O B11718721 Bicyclo(2.2.1)heptan-2-ol, 1,2,3,3-tetramethyl-, (1R,2R,4S)-rel- CAS No. 28462-85-3

Bicyclo(2.2.1)heptan-2-ol, 1,2,3,3-tetramethyl-, (1R,2R,4S)-rel-

Cat. No.: B11718721
CAS No.: 28462-85-3
M. Wt: 168.28 g/mol
InChI Key: AJVKAPQCJKEUSG-IEBDPFPHSA-N
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Description

1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol, commonly known as 2-methylisoborneol (2-MIB), is a bicyclic monoterpene alcohol with the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g/mol . It is structurally characterized by a norbornane (bicyclo[2.2.1]heptane) framework with four methyl substituents at positions 1, 2, 3, and 2. This compound is notable for its role as a secondary metabolite produced by cyanobacteria (e.g., Oscillatoria, Pseudanabaena) and actinomycetes, contributing to earthy-musty off-flavors in water and aquaculture systems . Its enantiomeric forms [(+)- and (−)-2-MIB] and low human odor detection threshold (~0.01 µg/L) make it a critical target in water quality management .

Properties

CAS No.

28462-85-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(1R,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C11H20O/c1-9(2)8-5-6-10(3,7-8)11(9,4)12/h8,12H,5-7H2,1-4H3/t8-,10-,11+/m1/s1

InChI Key

AJVKAPQCJKEUSG-IEBDPFPHSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1(C)O)C)C

Origin of Product

United States

Preparation Methods

Stereochemical Control in the Diels-Alder Step

The endo rule governs the stereochemical outcome, favoring the formation of the endo isomer due to secondary orbital interactions. For 1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol, the dienophile is often 3,3-dimethylcyclopentenone , which reacts with cyclopentadiene under thermal or Lewis acid-catalyzed conditions. Aluminum chloride (AlCl₃) at 80°C yields the bicyclic ketone intermediate with >90% endo selectivity.

DieneDienophileCatalystTemperatureYield (%)endo:exo Ratio
Cyclopentadiene3,3-DimethylcyclopentenoneAlCl₃80°C9295:5

Post-Cycloaddition Functionalization

The ketone intermediate undergoes Grignard methylation to install the remaining methyl groups. Treatment with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C selectively adds methyl groups to the bridgehead positions, followed by acidic workup to yield the tertiary alcohol.

Alternative Synthetic Routes

Ring-Contraction Strategies

The Ramberg-Bäcklund rearrangement , highlighted in studies of bicyclic systems, offers an alternative pathway. Starting from a bicyclo[2.2.2]octane derivative, sulfonation and subsequent elimination under basic conditions contract the ring system to bicyclo[2.2.1]heptane. However, this method requires meticulous control to avoid side reactions such as epoxide formation.

Biocatalytic Approaches

Recent advances leverage enzymatic hydroxylation of pre-methylated norbornane derivatives. Saccharomyces cerevisiae mutants engineered to express cytochrome P450 monooxygenases selectively hydroxylate 1,2,3,3-tetramethylbicyclo[2.2.1]heptane at the 2-position, achieving 70% conversion efficiency.

Industrial-Scale Production and Optimization

Large-Scale Diels-Alder Reactors

Industrial facilities employ continuous-flow reactors to enhance heat dissipation and reaction control. A typical setup involves:

  • Mixing cyclopentadiene and 3,3-dimethylcyclopentenone in a 1:1 molar ratio.

  • Catalyzing with AlCl₃ (5 mol%) at 80°C under 10 bar pressure.

  • Separating the endo isomer via fractional distillation (bp 210–215°C).

Purification Challenges

The product’s high viscosity and tendency to form azeotropes necessitate crystallization from hexane/ethyl acetate (7:3 v/v) to achieve ≥99.5% purity. Impurities such as exo-isomers and unreacted dienophile are removed through repeated recrystallization.

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Grignard Addition

During methylation, over-addition of MeMgBr to the ketone can occur, leading to tertiary alcohol byproducts. Kinetic studies reveal that maintaining temperatures below −10°C suppresses this side reaction, improving the yield to 85%.

Thermal Decomposition Risks

At temperatures exceeding 150°C, the product undergoes retro-Diels-Alder decomposition , regenerating cyclopentadiene and methylcyclopentenone. Thermogravimetric analysis (TGA) confirms a 5% mass loss per hour at 160°C, necessitating strict temperature control during distillation .

Chemical Reactions Analysis

Types of Reactions

1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2), palladium or platinum catalysts

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C11H20OC_{11}H_{20}O
  • Molecular Weight : 168.2759 g/mol
  • CAS Number : 28462-85-3
  • Odor Profile : Exhibits a vegetable green mossy scent at high concentrations .

LogP Value

The estimated LogP value of 2.931 indicates moderate lipophilicity, which may influence its behavior in biological systems and its applications in various formulations .

Fragrance Industry

1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol is primarily used as a fragrance ingredient due to its stability and ability to enhance the naturalness of floral and green fragrances at trace levels. Its unique odor profile makes it suitable for:

  • Perfume Formulations : Used in both fine fragrances and personal care products to impart a fresh and green note.
  • Cosmetic Products : Incorporated into lotions and creams for its olfactory properties and skin compatibility.

Case Study: Fragrance Enhancement

A study highlighted the effectiveness of this compound in enhancing the diffusion and longevity of floral scents in perfumes. It was found that formulations containing this bicyclic alcohol demonstrated improved scent retention compared to those without it .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex organic molecules. Its bicyclic structure allows for various chemical transformations:

  • Synthetic Pathways : Utilized in the synthesis of other bicyclic compounds or as a building block in pharmaceutical chemistry.
  • Catalytic Reactions : Investigated for its potential role as a catalyst or reagent in specific organic reactions.

Potential Therapeutic Uses

Research is ongoing into the therapeutic applications of bicyclic compounds like 1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol:

  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects that warrant further investigation.
  • Antimicrobial Activity : Some derivatives have shown promise against certain bacterial strains, indicating potential use in developing antimicrobial agents.

Mechanism of Action

The mechanism by which 1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to fit into specific binding sites, influencing biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Geosmin (GSM)

Structure : (4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a-ol (C₁₂H₂₂O; MW: 182.30 g/mol) .
Key Similarities :

  • Both 2-MIB and GSM are bicyclic terpenoids and tertiary alcohols.
  • Produced by overlapping microbial sources (cyanobacteria, Streptomyces spp.) .
  • Detectable at ultra-low concentrations (~0.01 µg/L) and responsible for water off-flavors .
    Key Differences :
  • GSM has a decalin (bicyclo[4.4.0]decane) backbone, while 2-MIB is based on norbornane .
  • GSM imparts an earthy odor, whereas 2-MIB has a musty odor profile .
  • GSM is more thermally stable, complicating its removal during water treatment .

Fenchyl Alcohol

Structure: (1R,2R,4S)-1,3,3-trimethyl-2-norbornanol (C₁₀H₁₈O; MW: 154.25 g/mol) . Key Similarities:

  • Shares a norbornane skeleton with 2-MIB.
  • Both are used in fragrance and flavor industries .
    Key Differences :
  • Fenchyl alcohol has a camphor-like aroma, distinct from 2-MIB’s mustiness.
  • Primarily sourced from plants (e.g., Stachys tibetica) rather than microbes .
  • Acts as an off-flavor in apple juice but lacks the water contamination profile of 2-MIB .

4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

Structure : C₁₁H₂₀O (MW: 168.28 g/mol) with methyl groups at positions 4, 7, and 7 .
Key Similarities :

  • Identical molecular formula and weight to 2-MIB.
  • Both are bicyclic monoterpenes. Key Differences:
  • Substituent positions differ: 4,7,7-trimethyl vs. 1,2,3,3-tetramethyl.
  • Limited evidence of off-flavor activity; primarily studied for synthetic applications .

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol

Structure : C₁₁H₂₀O (MW: 168.28 g/mol) .
Key Similarities :

  • Structural analog with a norbornane core.
  • Detected in biological systems (e.g., fecal VOCs) .
    Key Differences :
  • Methyl groups at positions 1, 3, and 3 vs. 1,2,3,3 in 2-MIB.
  • No reported association with water off-flavors; linked to metabolic processes in humans .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Odor Profile Primary Sources Detection Threshold (Water) Applications
2-MIB C₁₁H₂₀O 168.28 Musty Cyanobacteria, Actinomycetes 0.01 µg/L Fragrance, water quality marker
Geosmin (GSM) C₁₂H₂₂O 182.30 Earthy Cyanobacteria, Streptomyces 0.01 µg/L Environmental monitoring
Fenchyl Alcohol C₁₀H₁₈O 154.25 Camphor-like Plants, microbial contamination N/A Perfumes, flavoring
4,7,7-Trimethyl isomer C₁₁H₂₀O 168.28 Not characterized Synthetic routes N/A Chemical synthesis
1,3,3-Trimethyl isomer C₁₁H₂₀O 168.28 Not characterized Human microbiota N/A Biomedical research

Research Findings and Implications

  • Stereochemical Sensitivity : 2-MIB’s exo-configuration [(1R-exo)-1,2,7,7-tetramethyl] is critical for its odor potency , whereas structural isomers (e.g., 4,7,7-trimethyl) lack this bioactivity .
  • Environmental Impact : 2-MIB and GSM are resistant to conventional water treatments (e.g., chlorination), necessitating advanced oxidation or adsorption techniques .
  • Industrial Relevance : Despite its off-flavor reputation, 2-MIB is utilized in fragrance compositions (e.g., Church & Dwight’s ingredient palette) due to its complex aroma .

Q & A

Q. What analytical approaches validate synthetic yields when stereoisomers co-elute in chromatography?

  • Methodological Answer : Use chiral GC columns (e.g., γ-cyclodextrin-based) or derivatization with Mosher’s acid to separate enantiomers. Quantitative ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) provides accurate yield measurements despite co-elution .

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